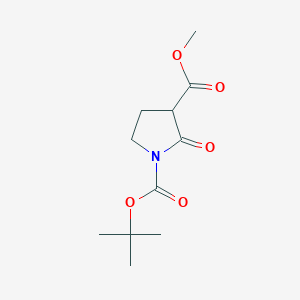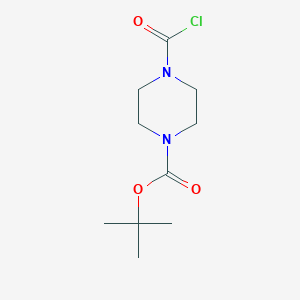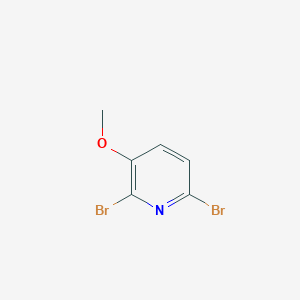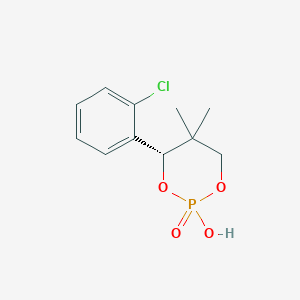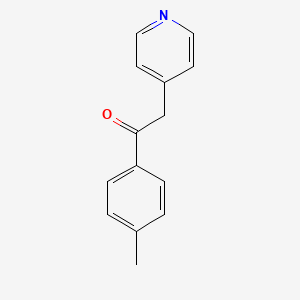
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a synthetic organic compound belonging to the class of compounds known as pyridines. It is an aromatic heterocyclic compound composed of a pyridine ring fused to an ethanone moiety. The compound is also known as 4-tolylpyridine and has a molecular formula of C11H11NO. It is a colorless, crystalline solid that is soluble in most organic solvents and has a melting point of 73-74 °C.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One study focused on the synthesis of a derivative compound, demonstrating significant antimicrobial activity. The research highlights the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Experimental and Theoretical Studies
Another study presented both experimental and theoretical investigations of a related compound, emphasizing its potential in material science and as a model for studying electronic properties (Ataol & Ekici, 2014).
Antibacterial and Plant Growth Regulatory Activities
Research on new 1H-1,2,4-triazole derivatives containing the pyridine moiety revealed some compounds exhibited antifungal and plant growth regulatory activities, indicating their potential in agriculture and pharmaceuticals (Liu et al., 2007).
Spectral and Structural Density Functional Theory
A study applied density functional theory to analyze the spectral and structural characteristics of similar compounds, offering insights into their chemical behavior and potential applications in catalysis (Abdel‐Rhman, Hassanian, & El-asmy, 2012).
Protective Group for Carboxylic Acids
Research on 2-(Pyridin-2-yl)ethanol, a related compound, as a protective group for carboxylic acids in polymer chemistry, underlines its utility in the synthesis and modification of polymers (Elladiou & Patrickios, 2012).
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKHEMSKSGZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463725 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
CAS RN |
100866-13-5 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

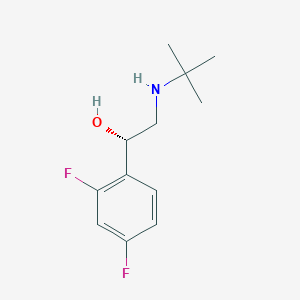
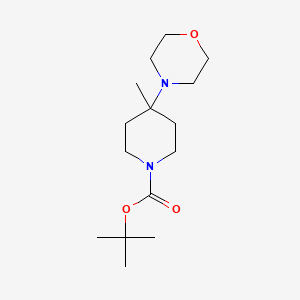
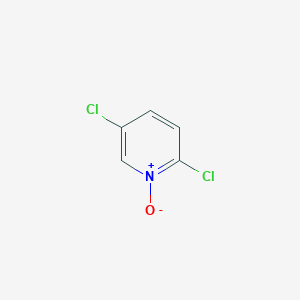

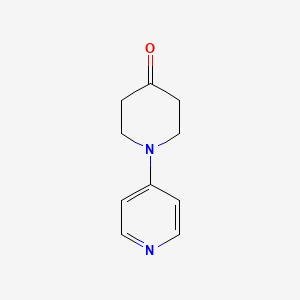
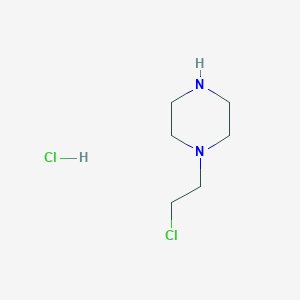
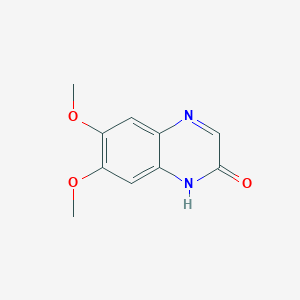
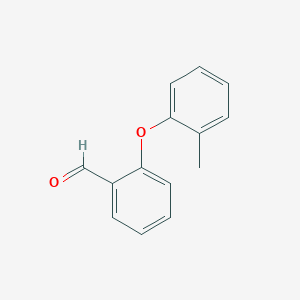
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
